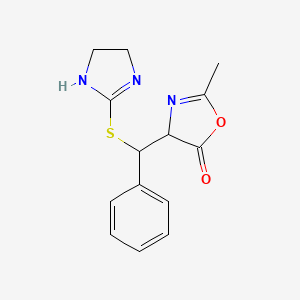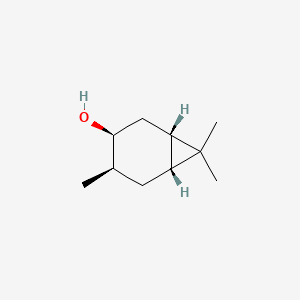
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol, also known as 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol, is a bicyclic alcohol with the molecular formula C10H18O . This compound is characterized by its unique bicyclo[4.1.0]heptane structure, which includes three methyl groups and a hydroxyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable ketone with a Grignard reagent, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with biological molecules. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
Similar Compounds
- Alpha-caran-3-ol
- Beta-caran-3-ol
- 3-Caranol, (1S,3S,6R)- (+)-
- (+)-Caran-3β-ol
Uniqueness
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol is unique due to its specific stereochemistry and the presence of three methyl groups on the bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
52486-23-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,3S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1 |
InChI Key |
WHXOMZVLSNHION-HXFLIBJXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C[C@@H]1O |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


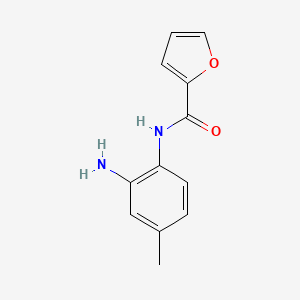
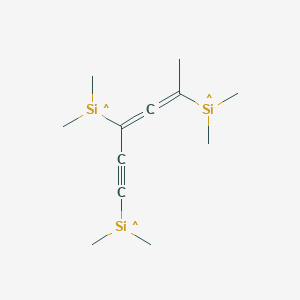
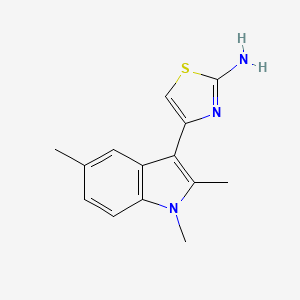
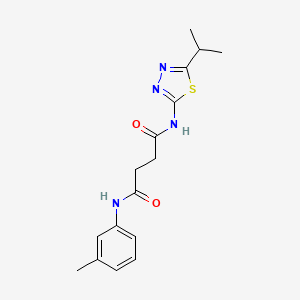

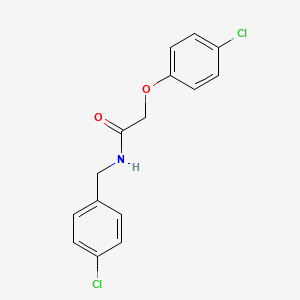

![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)
![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)
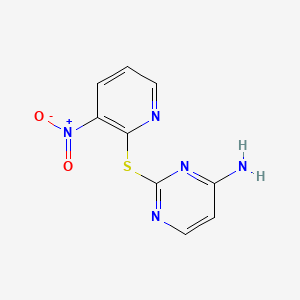
![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)
![Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14156563.png)

